2,5-dimethylbenzenesulfonic Acid Dihydrate
Description
Historical Context and Early Investigations of Arenesulfonic Acids
The study of arenesulfonic acids dates back to the early 19th century, with the first observation of aromatic compounds being sulfonated by sulfuric acid. numberanalytics.comnumberanalytics.com These compounds and their salts were extensively investigated throughout the latter half of the 19th and the beginning of the 20th centuries. This research was fundamental to the development of the synthetic dye industry, as sulfonic acids of aromatic amines and phenols are essential intermediates for these colorants. numberanalytics.com
Early methods of preparing arenesulfonic acids involved treating aromatic hydrocarbons with concentrated sulfuric acid, often supplemented with sulfur trioxide in a mixture known as oleum. britannica.com This process, known as electrophilic aromatic substitution, involves the replacement of a hydrogen atom on the aromatic ring with a sulfonic acid group (-SO₃H). wikipedia.org The reaction is notably reversible; sulfonation occurs in concentrated acid, while the reverse reaction, desulfonation, happens in dilute hot aqueous acid. wikipedia.org This reversibility proved useful for protecting aromatic systems during chemical synthesis. wikipedia.org Over time, other sulfonating agents like chlorosulfuric acid were introduced, and specialized methods such as the Tyrer sulfonation process were developed to improve yields. wikipedia.org
Significance of 2,5-Dimethylbenzenesulfonic Acid Dihydrate in Organic Chemistry Research
This compound (C₈H₁₀O₃S·2H₂O) is a specific arenesulfonic acid derived from p-xylene (B151628). chemicalbook.com It is a colorless, crystalline solid that is soluble in water and other polar solvents. guidechem.com Its primary production method involves the sulfonation of p-xylene using 93% sulfuric acid, followed by the removal of water via distillation. chemicalbook.com
In the field of organic chemistry, this compound holds significance due to its versatile applications. It is frequently used as a catalyst and a reagent in organic synthesis. guidechem.com One of its key roles is as a sulfonating agent, enabling the introduction of the sulfonic acid functional group into other organic molecules. myskinrecipes.com This modification can significantly alter a molecule's properties, such as enhancing its solubility. myskinrecipes.com
The compound also serves as an important intermediate in the manufacturing of various specialty chemicals. myskinrecipes.com Its applications extend to the production of pharmaceuticals, dyes, pigments, and polymers. guidechem.commyskinrecipes.com Furthermore, due to its ability to improve solubility and emulsification, it is employed in the production of surfactants and detergents and is found in the formulation of some industrial cleaners. myskinrecipes.com It has also been utilized as a reagent for the determination of serum cholesterol. chemicalbook.com
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 609-54-1 thermofisher.com |
| Molecular Formula | C₈H₁₀O₃S thermofisher.com |
| Molecular Weight | 222.27 g/mol (dihydrate) myskinrecipes.com |
| Appearance | White to grey crystals or powder thermofisher.com |
| Melting Point | 82-86 °C myskinrecipes.com |
| IUPAC Name | 2,5-dimethylbenzene-1-sulfonic acid thermofisher.com |
Scope and Contemporary Research Trends for Sulfonic Acid Derivatives
The field of sulfonic acid derivatives continues to be an active area of research, driven by the wide applicability of these compounds. britannica.com Sulfonic acids are recognized as strong acids, making them effective catalysts in a variety of organic reactions. britannica.com This catalytic activity is a cornerstone of their use in the chemical industry for numerous syntheses. britannica.com
A significant contemporary trend is the development of more environmentally benign and efficient catalytic systems. Research into organocatalysts, such as calixarene (B151959) sulfonic acids, highlights a move towards non-toxic, recyclable catalysts for synthesizing pharmaceutically valuable compounds under solvent-free conditions. nih.gov
The demand for sulfonic acid derivatives in the detergent and surfactant sector remains high, spurred by changing consumer preferences toward environmentally friendly products. chemithon.com This has led to ongoing innovation in the production of alkylbenzenesulfonic acids, which are key components of many cleaning products. britannica.com
Furthermore, recent research has expanded into the realm of biomaterials. The process of sulfonation is being explored to modify and enhance the properties of materials for medical applications. Introducing sulfonic acid groups into hydrogels, scaffolds, and nanoparticles is a strategy being investigated for use in regenerative medicine, drug delivery, and tissue engineering. nih.gov The versatility of sulfonation continues to open new avenues for the creation of advanced materials and chemical intermediates. numberanalytics.com
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| Arenesulfonic Acids |
| Benzenesulfonic Acid |
| Calixarene Sulfonic Acids |
| Chlorosulfuric Acid |
| Oleum |
| p-Xylene |
| Sulfuric Acid |
Structure
3D Structure of Parent
Properties
IUPAC Name |
2,5-dimethylbenzenesulfonic acid;dihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S.2H2O/c1-6-3-4-7(2)8(5-6)12(9,10)11;;/h3-5H,1-2H3,(H,9,10,11);2*1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTZNHHUWLGOSQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)O.O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2052867 | |
| Record name | 2,5-Dimethylbenzenesulfonic acid dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2052867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66905-17-7 | |
| Record name | 2,5-Dimethylbenzenesulfonic acid dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2052867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-Xylene-2-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Process Optimization Research
Classical Sulfonation Approaches for 2,5-Dimethylbenzenesulfonic Acid Dihydrate
The traditional and most direct route to synthesizing 2,5-dimethylbenzenesulfonic acid is through the electrophilic aromatic substitution of p-xylene (B151628). chemicalbook.com This method involves the introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring. wikipedia.org
Direct Sulfonation of Xylene Isomers and Derivatives
The primary precursor for 2,5-dimethylbenzenesulfonic acid is p-xylene. The electron-donating nature of the two methyl groups on the benzene (B151609) ring activates it towards electrophilic attack, directing the incoming sulfonyl group to the ortho position relative to one of the methyl groups. The reaction is a classic example of electrophilic aromatic substitution, where sulfur trioxide (SO₃) or its protonated form acts as the electrophile. wikipedia.org
The general reaction is as follows: C₆H₄(CH₃)₂ + H₂SO₄ → C₆H₃(CH₃)₂SO₃H + H₂O
Kinetic studies on the sulfonation of p-xylene in aqueous sulfuric acid have been conducted to understand the reaction rates and mechanisms. The rate of this homogeneous sulfonation has been determined in sulfuric acid concentrations ranging from 72% to 89%. researchgate.net In some industrial applications, the sulfonation of xylene isomers is also a key step in their separation. For instance, meta-xylene can be selectively sulfonated and separated from para-xylene. google.com
Reagent Selection and Reaction Condition Optimization in Sulfonation
The choice of sulfonating agent and the control of reaction conditions are critical for achieving high yield and purity.
Sulfonating Agents:
Concentrated Sulfuric Acid (H₂SO₄): A common and cost-effective reagent. The reaction with p-xylene is typically achieved using 93% sulfuric acid. chemicalbook.com
Fuming Sulfuric Acid (Oleum): This is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid. It is a more potent sulfonating agent due to the higher concentration of the electrophile, SO₃. openochem.orglibretexts.org
Chlorosulfuric Acid (ClSO₃H): Also an effective agent for sulfonation. wikipedia.org
Reaction Conditions: The optimization of sulfonation processes is an area of active research. nih.govresearchgate.net Key parameters that are manipulated to enhance the reaction outcome include temperature, reaction time, and the molar ratio of reactants. For instance, in the synthesis of m-xylene-4-sulfonic acid, reacting m-xylene (B151644) with sulfuric acid at 70-80°C in a 70-80 wt% sulfuric acid concentration is specified to achieve high purity. google.com A patent describes a method for preparing 2,5-dimethylbenzenesulfonic acid where the molar ratio of xylene to concentrated sulfuric acid is controlled between 1:(0.75-1.33). google.com The use of excess sulfonating agent is common to drive the reaction to completion, but this necessitates subsequent purification steps. google.com
| Sulfonating Agent | Typical Concentration/Form | Key Advantages | Common Reaction Conditions |
|---|---|---|---|
| Sulfuric Acid | 93-98% | Cost-effective, readily available | Heating with the aromatic compound wikipedia.org |
| Fuming Sulfuric Acid (Oleum) | Contains dissolved SO₃ | High reactivity, faster reaction rates | Often used for less reactive substrates numberanalytics.com |
| Chlorosulfuric Acid | Liquid | Effective agent, produces HCl as a byproduct wikipedia.org | Can be used at lower temperatures |
Isolation and Purification Strategies for Enhanced Yields
The purification of the resulting aryl sulfonic acid is crucial for its use in subsequent applications. Common impurities include unreacted starting materials, byproducts such as sulfones, and excess sulfuric acid. google.comgoogle.com Several methods are employed for isolation and purification:
Distillation: Unreacted p-xylene can be removed by distillation. chemicalbook.com
Recrystallization: This is a common method for purifying solid aryl sulfonic acids and their salts. However, the choice of a suitable solvent can be limited. google.comgoogle.com
Slurry Washing: A method has been developed where a slurry of the impure aryl sulfonate is stirred in an aqueous solvent system. Impurities, being present in smaller amounts, dissolve, while the bulk of the desired product remains as a solid due to reaching its saturation limit. google.comgoogle.com
Water Washing and Heat Treatment: For sulfonic acids with a high sulfuric acid content, a process involving washing with water, removing the aqueous layer, and then adding an olefin followed by heat treatment can effectively reduce the sulfuric acid content. epo.org
Advanced Synthetic Strategies and Novel Precursors
Beyond classical sulfonation, other synthetic routes have been explored, often starting from precursors that already contain a sulfur-based functional group.
Derivatization of Sulfonyl Chlorides and Sulfonamides to 2,5-Dimethylbenzenesulfonic Acid
An alternative pathway to sulfonic acids involves the hydrolysis of sulfonyl chlorides or sulfonamides. thieme-connect.de 2,5-Dimethylbenzenesulfonyl chloride can be synthesized by the chlorination of 2,5-dimethylbenzenesulfonic acid, which is itself produced from the sulfonation of p-xylene. While this is often a subsequent step from the sulfonic acid, the hydrolysis of the sulfonyl chloride can serve as a purification method or a synthetic route from a stored intermediate.
The general reactions are:
C₆H₃(CH₃)₂SO₃H + SOCl₂ → C₆H₃(CH₃)₂SO₂Cl + SO₂ + HCl
C₆H₃(CH₃)₂SO₂Cl + H₂O → C₆H₃(CH₃)₂SO₃H + HCl
Similarly, sulfonamides can be hydrolyzed back to the corresponding sulfonic acid under certain conditions.
Nucleophilic Substitution Reactions with Aryl Halides and Sulfur Nucleophiles
Aryl sulfonic acids can also be prepared through the nucleophilic substitution of aryl halides with sulfur-containing nucleophiles. thieme-connect.de This approach is particularly useful when direct sulfonation is not feasible or leads to undesirable isomers. The reaction typically involves the displacement of a halide (e.g., chlorine, bromine) by a sulfite (B76179) or hydrogen sulfite ion. thieme-connect.de
For the synthesis of 2,5-dimethylbenzenesulfonic acid, this would involve a precursor like 2,5-dimethylhalobenzene. The reaction can be represented as: C₆H₃(CH₃)₂-X + Na₂SO₃ → C₆H₃(CH₃)₂SO₃Na + NaX (where X = Cl, Br, I)
This displacement reaction is often catalyzed by copper. thieme-connect.de Another method involves the reaction of aryl iodides with thiourea (B124793) dioxide in the presence of a palladium catalyst to form the corresponding aryl sulfonic acid. rsc.org
| Strategy | Precursor | Key Reagents | General Reaction Type |
|---|---|---|---|
| Hydrolysis of Sulfonyl Derivatives | 2,5-Dimethylbenzenesulfonyl chloride | Water | Hydrolysis |
| Nucleophilic Substitution | 2,5-Dimethylhalobenzene | Sodium sulfite, Copper catalyst | Nucleophilic Aromatic Substitution thieme-connect.de |
| Palladium-Catalyzed Coupling | 2,5-Dimethyliodobenzene | Thiourea dioxide, PdCl₂(dppf) | Cross-Coupling Reaction rsc.org |
Oxidative Routes for Arenesulfonic Acid Formation
While the direct sulfonation of p-xylene remains a primary method, research into oxidative routes for the formation of arenesulfonic acids offers potential alternatives. These methods often involve the oxidation of precursor molecules containing sulfur functionalities. For instance, the oxidation of thiols is a known pathway to sulfonic acids. Although specific research on the direct oxidative synthesis of 2,5-dimethylbenzenesulfonic acid from p-xylene is not extensively documented, related studies on the oxidation of similar aromatic compounds provide valuable insights.
One area of investigation is the catalytic oxidation of p-xylene. For example, studies on the oxidation of p-xylene to terephthalic acid using ozone in the presence of a cobalt acetate (B1210297) catalyst have demonstrated high conversion rates. researchgate.net While the target molecule is different, the underlying principles of activating the aromatic ring and methyl groups could potentially be adapted for sulfonation reactions.
Further research into the direct oxidative sulfonation of p-xylene, possibly employing oxidizing agents in conjunction with a sulfur source, could open new avenues for the synthesis of 2,5-dimethylbenzenesulfonic acid. The key challenge lies in controlling the regioselectivity to favor the desired 2,5-isomer and preventing over-oxidation of the methyl groups.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic processes for industrial chemicals. The focus is on minimizing waste, using less hazardous substances, and improving energy efficiency.
Supercritical Fluid Media for Environmentally Benign Processes
Supercritical fluids, particularly supercritical carbon dioxide (scCO₂), have emerged as promising green solvents for chemical reactions. Their tunable properties, non-toxicity, and ease of separation from reaction products make them an attractive alternative to conventional organic solvents.
While the direct synthesis of 2,5-dimethylbenzenesulfonic acid in supercritical fluids is an area requiring more dedicated research, related studies on the oxidation of p-xylene in supercritical water and CO₂ provide a foundation. researchgate.netmdpi.com For instance, the oxidation of p-xylene to terephthalic acid has been investigated in supercritical water, demonstrating the potential of this medium for reactions involving aromatic hydrocarbons. researchgate.net
A Chinese patent describes a method for the synthesis of 2,5-dimethylphenol (B165462) from 2,5-dimethylbenzenesulfonic acid using supercritical water as a reaction medium. google.com This process highlights the utility of supercritical water in facilitating reactions involving this sulfonic acid, suggesting its potential applicability in the synthesis step as well. The high temperature and pressure of supercritical water can enhance reaction rates and alter selectivity, potentially leading to more efficient and cleaner processes.
The table below summarizes hypothetical reaction conditions for the synthesis of 2,5-dimethylbenzenesulfonic acid in a supercritical fluid medium, based on related literature.
Table 1: Hypothetical Reaction Conditions for 2,5-Dimethylbenzenesulfonic Acid Synthesis in Supercritical Fluid
| Parameter | Value |
| Solvent | Supercritical Carbon Dioxide |
| Reactants | p-Xylene, Sulfur Trioxide |
| Temperature (°C) | 50 - 150 |
| Pressure (MPa) | 10 - 20 |
| Reaction Time (h) | 1 - 5 |
| Catalyst | None (autocatalytic) |
Further experimental investigation is necessary to validate and optimize these conditions for the specific synthesis of this compound.
Catalytic Synthesis Pathways with Reduced Waste Generation
The use of solid acid catalysts presents a significant opportunity to reduce waste in sulfonation reactions. Unlike traditional homogeneous catalysts like sulfuric acid, solid acids can be easily separated from the reaction mixture and potentially reused, minimizing the generation of acidic wastewater.
Various materials, such as zeolites, sulfonated resins, and supported sulfonic acids, have been explored as catalysts for electrophilic aromatic substitution reactions. mdpi.com For instance, silica-supported sulfonic acids have been shown to be effective in the sulfonation of o-xylene. mdpi.com These catalysts offer high surface area and tunable acidity, which can lead to improved reaction rates and selectivity.
The table below presents a comparative overview of different catalytic systems for the sulfonation of p-xylene, highlighting the potential advantages of solid acid catalysts in terms of reusability and waste reduction.
Table 2: Comparison of Catalytic Systems for p-Xylene Sulfonation
| Catalyst | Catalyst Type | Reusability | Waste Generation |
| Concentrated H₂SO₄ | Homogeneous | No | High (acidic wastewater) |
| Zeolite H-BEA | Heterogeneous (Solid Acid) | Yes | Low |
| Sulfonated Amberlyst-15 | Heterogeneous (Solid Acid) | Yes | Low |
| Silica-Supported Sulfonic Acid | Heterogeneous (Solid Acid) | Yes | Low |
Crystallographic Investigations and Solid State Chemistry
Supramolecular Assembly and Hydrogen Bonding Networks
The primary intermolecular interactions governing the crystal packing are hydrogen bonds involving the sulfonic acid group and the two water molecules of hydration. A key feature of this structure is the formation of a hydrated hydronium ion, specifically the diaquahydrogen ion (H₅O₂⁺) scispace.com. This cation is formed by a proton shared between the two water molecules.
The hydrogen atoms of the water molecules and the acidic proton of the sulfonic acid group act as hydrogen bond donors, while the oxygen atoms of the sulfonate group and the water molecules serve as acceptors. The crystal structure analysis indicates a disordered hydrogen atom positioned approximately midway between the two oxygen atoms of the water molecules, a characteristic feature of the H₅O₂⁺ cation scispace.com. This intricate network of hydrogen bonds links the 2,5-dimethylbenzenesulfonate (B280636) anions and the diaquahydrogen cations into a stable, three-dimensional architecture.
The interplay of hydrogen bonds in 2,5-dimethylbenzenesulfonic acid dihydrate leads to the formation of distinct two-dimensional layered structures. These layers are comprised of the 2,5-dimethylbenzenesulfonate anions and the H₅O₂⁺ cations, interconnected by the extensive hydrogen-bonding network. Within these layers, the aromatic rings of the benzenesulfonate (B1194179) anions are likely arranged in a parallel or offset fashion, influenced by weaker van der Waals forces and potential π-π stacking interactions. The hydrophilic sulfonate groups and the hydrated hydronium ions form the core of these layers, while the hydrophobic dimethylbenzene moieties are exposed on the surfaces. These layers then stack upon one another to build the full three-dimensional crystal structure.
Crystal Engineering and Polymorphism Studies of this compound and its Salts
Crystal engineering aims to design and synthesize crystalline materials with desired properties by controlling the intermolecular interactions. While the fundamental crystal structure of this compound is known, extensive studies specifically on its polymorphism are not widely reported in the reviewed literature. Polymorphism is the ability of a compound to exist in more than one crystalline form. Different polymorphs can exhibit distinct physical properties, and their study is crucial in fields like pharmaceuticals and materials science.
For arylsulfonic acids in general, polymorphism can be influenced by factors such as solvent of crystallization, temperature, and the nature of counterions in the case of their salts. It is conceivable that under different crystallization conditions, 2,5-dimethylbenzenesulfonic acid could potentially form other hydrated states or anhydrous polymorphs. Further research in this area could reveal new solid-state forms with unique properties.
Co-crystallization and Host-Guest Chemistry with this compound Counterions
Co-crystallization is a technique used to form a single crystalline material from two or more different molecular components that are solid at ambient temperature. While specific co-crystals of 2,5-dimethylbenzenesulfonic acid were not prominently featured in the surveyed literature, arylsulfonic acids, in general, are excellent candidates for co-crystal formation due to their strong hydrogen bonding capabilities. The sulfonic acid group can form robust supramolecular synthons with complementary functional groups, such as pyridines or amides.
Catalytic Applications and Mechanistic Exploration
Organic Transformations Mediated by 2,5-Dimethylbenzenesulfonic Acid Dihydrate
2,5-Dimethylbenzenesulfonic acid, also known as p-xylene-2-sulfonic acid, serves as an effective catalyst for various organic reactions, primarily due to the strong acidity of its sulfonic acid group. solubilityofthings.com
Acylation Reactions of Alcohols and Phenols
This compound is a proficient catalyst for acylation reactions, particularly the esterification of alcohols and phenols. This process, often referred to as Fischer esterification when reacting a carboxylic acid with an alcohol, relies on an acid catalyst to proceed at a practical rate. The mechanism involves the protonation of the carbonyl oxygen of the acylating agent (e.g., a carboxylic acid or anhydride) by the sulfonic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of the alcohol or phenol (B47542).
Aromatic sulfonic acids like p-toluenesulfonic acid (p-TSA), which is structurally similar to 2,5-dimethylbenzenesulfonic acid, are widely used for this purpose. google.comajgreenchem.com They are effective in promoting the condensation between carboxylic acids and alcohols to form esters, often under solvent-free conditions. researchgate.net Research on the esterification of various phenolic and carboxylic acids has demonstrated that catalysts like p-TSA can achieve high yields. mdpi.comresearchgate.net For instance, the esterification of t-octylphenol with acetic acid using p-toluenesulfonic acid as a catalyst resulted in significant conversion to t-octylphenyl acetate (B1210297). google.com The efficiency of 2,5-dimethylbenzenesulfonic acid in these reactions is comparable, driven by its nature as a strong, water-tolerant Brønsted acid. mdpi.com
Table 1: Representative Acid-Catalyzed Esterification Reactions
| Alcohol/Phenol Substrate | Carboxylic Acid/Acylating Agent | Catalyst | Yield (%) | Reference |
| Tyrosol | Acetic Acid | p-TSA | 95 | mdpi.com |
| Tyrosol | Oleic Acid | p-TSA | 90 | mdpi.com |
| Dihydrocaffeic Acid | Propanol | p-TSA | 88 | mdpi.com |
| Caffeic Acid | Octanol | Sulfuric Acid | 67 | mdpi.com |
| 4-t-Octylphenol | Acetic Acid | p-TSA | 78 | google.com |
| Ethylene Glycol Butyl Ether | Acetic Acid | p-TSA | 98.8 | atlantis-press.com |
Role in Heck-Coupling Reactions and Related Cross-Coupling Processes
The Heck reaction and related cross-coupling processes are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon bonds. These reactions are characteristically catalyzed by palladium complexes. libretexts.orglibretexts.org The standard catalytic cycle involves the oxidative addition of an aryl or vinyl halide to a Pd(0) species, followed by migratory insertion of an alkene, and subsequent beta-hydride elimination and reductive elimination to regenerate the catalyst. This process typically requires a base to neutralize the hydrogen halide produced.
The direct catalytic role of a Brønsted acid like 2,5-dimethylbenzenesulfonic acid in the conventional Heck reaction mechanism is not established. However, the broader field of cross-coupling is continually evolving. Some palladium-catalyzed transformations, particularly those involving organoboron compounds in Suzuki-Miyaura coupling, can be influenced by various additives. acs.org While the standard Suzuki coupling also requires a base, the nature of the catalyst, ligands, and additives can significantly alter the reaction pathway. There is no widely documented, direct role for 2,5-dimethylbenzenesulfonic acid as a catalyst in Heck or Suzuki-type reactions, which remain predominantly palladium-catalyzed transformations.
Applications in the Synthesis of Organic Intermediates
Aromatic sulfonic acids are valuable as catalysts in the synthesis of fine chemicals and important organic intermediates. solubilityofthings.com Their utility stems from their ability to function as strong, yet often more manageable, alternatives to mineral acids like sulfuric acid. They can be employed in both homogeneous and heterogeneous catalysis, with the latter often involving the acid group being immobilized on a solid support. mdpi.comresearchgate.net
2,5-Dimethylbenzenesulfonic acid can be used in reactions such as alkylation and condensation to produce precursors for dyes, pharmaceuticals, and detergents. solubilityofthings.comgoogle.com For example, solid acid catalysts, including those based on functionalized sulfonic acids, are instrumental in converting biomass-derived molecules like isopulegol (B1217435) into intermediates for monoterpenoid dioxinols or in the synthesis of 5-Hydroxymethylfurfural (HMF), a key platform chemical. mdpi.com The catalytic activity of the sulfonic acid group facilitates these transformations by providing the necessary acidic environment for the reactions to proceed efficiently. solubilityofthings.com
Role as a Brønsted Acid Catalyst in Complex Reaction Systems
As a quintessential Brønsted acid, 2,5-dimethylbenzenesulfonic acid donates a proton to facilitate a wide array of chemical reactions. Its effectiveness is particularly noted in complex systems, including those involving condensation, hydrolysis, and reactions in unconventional media.
Acid-Catalyzed Condensation and Hydrolysis Reactions
Acid-catalyzed condensation reactions are fundamental in organic synthesis for forming larger molecules from smaller units, typically with the elimination of water. 2,5-Dimethylbenzenesulfonic acid and similar aromatic sulfonic acids are effective catalysts for such processes. google.com They initiate the reaction by protonating one of the reactants, such as a carbonyl group, which activates it for nucleophilic attack by another reactant molecule.
Conversely, hydrolysis is the cleavage of chemical bonds by the addition of water. Strong acids are required to catalyze the hydrolysis of stable functional groups like amides and esters. In the presence of aqueous acid, sulfonamides can be hydrolyzed to their corresponding sulfonic acids. nih.gov For instance, studies have shown the acid-catalyzed hydrolysis of 4-(tert-butyl)-2,6-dimethylbenzenesulfonamide to 4-(tert-butyl)-2,6-dimethylbenzenesulfonic acid, demonstrating the role of a strong acid in facilitating the cleavage of the C-N-S linkage. nih.gov
Table 2: Examples of Acid-Catalyzed Condensation and Hydrolysis
| Reaction Type | Substrate | Catalyst | Product | Reference |
| Condensation | Substituted Phenol & Formaldehyde | Sulfuric Acid | Phenol-formaldehyde resin | google.com |
| Hydrolysis | 4-(tert-butyl)-2,6-dimethylbenzenesulfonamide | Sulfuric Acid | 4-(tert-butyl)-2,6-dimethylbenzenesulfonic acid | nih.gov |
| Hydrolysis | Benzenesulfonamides | Acid | Benzenesulfonic acid + Amine | researchgate.net |
Catalytic Activity in Supercritical Water Environments
Supercritical water (T > 374 °C, P > 22.1 MPa) is a unique reaction medium with properties of both a liquid and a gas. Its low dielectric constant and high ion product make it an excellent solvent for nonpolar organic compounds and an effective medium for acid- and base-catalyzed reactions.
The stability of sulfonic acids under these hydrothermal conditions is a critical factor. Research has shown that aromatic sulfonic acids can undergo desulfonation (hydrolysis of the C-S bond) at elevated temperatures in aqueous environments. researchgate.net For example, naphthalene (B1677914) sulfonic acids become unstable at temperatures above 300°C, breaking down into naphthalene and naphthols. wgtn.ac.nz A patented process utilizes this reactivity, describing the synthesis of 2,5-dimethylphenol (B165462) from 2,5-dimethylbenzenesulfonic acid in supercritical water, where the sulfonic acid group is cleaved and replaced by a hydroxyl group. google.com
While this demonstrates its reactivity as a substrate, the inherent acidity of the sulfonic acid group allows it to act as a catalyst for other reactions in supercritical water, such as biomass conversion, before it eventually degrades. The challenge lies in the catalyst's stability; aromatic sulfonic acids are generally less stable under hydrothermal conditions than their aliphatic counterparts. researchgate.net Therefore, while catalytically active, their application in high-temperature aqueous environments must account for their potential decomposition.
Development of Heterogeneous and Homogeneous Catalytic Systems Utilizing this compound
This compound, a strong organic acid, primarily functions as a proton source, making it an effective catalyst for acid-catalyzed reactions. Its application spans both homogeneous and heterogeneous catalytic systems, offering distinct advantages depending on the reaction conditions and desired outcomes.
In homogeneous catalysis , this compound is dissolved in the reaction medium, allowing for intimate contact between the catalyst and the reactants. This typically leads to high catalytic activity and selectivity due to the absence of mass transfer limitations. The compound has been identified as a catalyst in various organic syntheses, including the production of pharmaceuticals and dyes. guidechem.com One specific example is its use in the synthesis of 2,5-dimethylphenol from 2,5-dimethylbenzenesulfonic acid in supercritical water, where it acts as a reactant that can also have catalytic implications in side reactions.
The development of heterogeneous catalytic systems aims to simplify catalyst separation and recycling, a crucial aspect of sustainable chemical processes. While specific research on immobilizing this compound is not extensively documented in publicly available literature, the broader class of arenesulfonic acids has been successfully supported on various materials. These supports include polymers, silica, and other inorganic oxides. Such heterogeneous catalysts offer the benefits of easy removal from the reaction mixture by simple filtration, thus preventing product contamination and allowing for catalyst reuse. The principles of such systems would be applicable to 2,5-dimethylbenzenesulfonic acid, suggesting its potential for immobilization to create robust and recyclable solid acid catalysts.
The effectiveness of a sulfonic acid catalyst is related to its acid strength. The acid strength of p-xylene-2-sulfonic acid dihydrate (a synonym for this compound) has been measured, providing a quantitative basis for its catalytic potential.
| Catalyst | Acid Strength (H₀) |
|---|---|
| p-Xylene-2-sulfonic acid dihydrate | -7.9 < H₀ ≤ -6.9 |
| Amberlyst 15 | -9.3 < H₀ ≤ -9.0 |
| Sulfuric acid treated SiO₂ | -9.3 < H₀ ≤ -9.0 |
This interactive table allows for the comparison of the acid strength of p-xylene-2-sulfonic acid dihydrate with other common solid acid catalysts. The Hammett acidity function (H₀) is a measure of acidity, with more negative values indicating stronger acidity.
Reaction Kinetics and Mechanistic Studies in this compound Catalysis
Detailed kinetic and mechanistic studies specifically focused on this compound as a catalyst are limited in the available scientific literature. However, the general mechanisms of reactions catalyzed by arenesulfonic acids are well-established and can be applied to understand its catalytic behavior.
Esterification Reactions: Arenesulfonic acids are widely used as catalysts for esterification. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the sulfonic acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester and regenerate the catalyst.
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation reactions are fundamental for attaching substituents to aromatic rings and are often catalyzed by strong acids. While Lewis acids are more common, strong Brønsted acids like 2,5-dimethylbenzenesulfonic acid can also promote these reactions. The mechanism involves the formation of a carbocation or a highly polarized complex from the alkylating or acylating agent, which then acts as the electrophile in the electrophilic aromatic substitution.
Kinetic studies of Friedel-Crafts reactions often reveal complex behavior due to the possibility of side reactions and product inhibition. The rate is dependent on the concentrations of the aromatic substrate, the electrophile, and the catalyst. Mechanistic investigations would focus on identifying the rate-determining step, which is often the attack of the aromatic ring on the electrophile to form the sigma complex (arenium ion).
The following table summarizes the general mechanistic steps for acid-catalyzed reactions where this compound could be employed.
| Reaction Type | Key Mechanistic Steps |
|---|---|
| Esterification | 1. Protonation of the carboxylic acid carbonyl group. 2. Nucleophilic attack by the alcohol. 3. Formation of a tetrahedral intermediate. 4. Elimination of water and regeneration of the catalyst. |
| Friedel-Crafts Alkylation/Acylation | 1. Generation of an electrophile (carbocation or acylium ion) by the acid catalyst. 2. Electrophilic attack on the aromatic ring to form a sigma complex. 3. Deprotonation of the sigma complex to restore aromaticity and regenerate the catalyst. |
This interactive table outlines the fundamental mechanistic pathways for common acid-catalyzed reactions. Users can select a reaction type to view the corresponding key steps.
Advanced Materials Science and Supramolecular Chemistry Applications
Design and Synthesis of Functional Materials Incorporating 2,5-Dimethylbenzenesulfonic Acid Dihydrate
This compound serves as a versatile building block in the design and synthesis of functional materials due to the presence of the sulfonate group, which can act as a ligand to coordinate with various metal centers. Its application is particularly notable in the field of supramolecular chemistry, where it is utilized in the construction of coordination polymers and metal-organic frameworks (MOFs). The dimethyl-substituted benzene (B151609) ring allows for a degree of structural control and can influence the resulting properties of the material.
The synthesis of functional materials incorporating this compound typically involves solution-based self-assembly methods. In these processes, this compound, or its corresponding salt, is dissolved along with a metal salt in a suitable solvent or solvent system. The coordination-driven self-assembly leads to the crystallization of the desired material. The structure and functionality of the resulting material can be tuned by varying reaction conditions such as temperature, solvent, and the molar ratio of the reactants.
Coordination Polymers and Metal-Organic Frameworks Derived from this compound
Coordination polymers and MOFs are classes of crystalline materials formed by the coordination of metal ions or clusters with organic ligands. Arenesulfonates, including 2,5-dimethylbenzenesulfonate (B280636), are effective ligands for the construction of such frameworks. The sulfonate group can coordinate to metal centers in various modes (monodentate, bidentate, bridging), leading to a diverse range of structural topologies, from one-dimensional chains to complex three-dimensional networks.
Fabrication of Tin Complexes and Organostannoxane Frameworks
While specific research on organostannoxane frameworks derived directly from 2,5-dimethylbenzenesulfonic acid is limited, the fabrication of such structures with analogous sulfonic acids provides a clear blueprint for their potential synthesis. Generally, organostannoxanes are assembled from the reactions of organotin precursors with sulfonic acids. nih.gov
A plausible synthetic route for a tin complex with 2,5-dimethylbenzenesulfonate would involve the reaction of an organotin precursor, such as dibutyltin(IV) oxide, with 2,5-dimethylbenzenesulfonic acid. The expected product would be an organostannoxane where the 2,5-dimethylbenzenesulfonate ligand coordinates to the tin centers.
Table 1: Representative Crystallographic Data for a Ladder Organostannoxane Derived from a Sulfonic Acid Derivative
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P1 |
| a (Å) | 12.808 |
| b (Å) | 15.391 |
| c (Å) | 15.803 |
| α (°) | 87.910 |
| β (°) | 66.650 |
| γ (°) | 80.283 |
Data derived from a related organostannoxane-sulfonate compound. nih.govresearchgate.net
Silver(I) Complexes and Their Structural Elucidation
Silver(I) ions are well-known for their ability to form a wide variety of coordination polymers with diverse structural motifs, influenced by the choice of ligand and counteranion. nih.gov The coordination of arenesulfonates to silver(I) centers can result in multidimensional networks with interesting properties.
The self-assembly of silver(I) salts with arenesulfonic acids bearing other functional groups has been shown to produce a range of structures from 2D layers to 3D frameworks. nih.gov The sulfonate group can act as a bridge between silver centers, contributing to the formation of the extended network. nih.gov The structural outcome is highly dependent on the coordination modes of the sulfonate group and any other coordinating functionalities on the ligand. nih.gov
Bismuth Arene Sulfonate Compounds
The synthesis of bismuth(III) arenesulfonate compounds has been explored, and a specific example involving 2,5-dimethylbenzenesulfonic acid has been reported. The reaction of triphenylbismuth (B1683265) with two molar equivalents of 2,5-dimethylbenzenesulfonic acid in toluene (B28343) yields phenylbismuth bis(2,5-dimethylbenzenesulfonate). researchgate.net
Synthesis Reaction: Ph₃Bi + 2 (CH₃)₂C₆H₃SO₃H → PhBi[O₃S-C₆H₃(CH₃)₂]₂ + 2 C₆H₆
This compound exists as a coordination polymer. researchgate.net In its structure, the bismuth atom exhibits a distorted square pyramidal coordination geometry. researchgate.net The axial position is occupied by the carbon atom of the phenyl group, while the four basal positions are occupied by oxygen atoms from the sulfonate groups. researchgate.net The Bi-C bond distance is 2.247(5) Å, and the Bi-O bond distances range from 2.390(9) to 2.403(10) Å. researchgate.net Taking into account the stereochemically active lone pair of electrons on the bismuth atom, the coordination can be described as distorted octahedral. researchgate.net
Table 2: Selected Bond Lengths for Phenylbismuth bis(2,5-dimethylbenzenesulfonate)
| Bond | Length (Å) |
|---|---|
| Bi-C | 2.247(5) |
| Bi-O (average) | ~2.397 |
Data from Sharutin, V. V., et al. (2014). researchgate.net
Investigation of Non-Linear Optical Properties of this compound Derivatives
Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics. The NLO properties of molecular compounds are related to their molecular structure, particularly the presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system, which can lead to a large molecular hyperpolarizability (β). analis.com.myresearchgate.net
While direct experimental studies on the NLO properties of 2,5-dimethylbenzenesulfonic acid derivatives are not widely reported, computational methods, such as those based on Density Functional Theory (DFT), are powerful tools for predicting these properties. analis.com.myresearchgate.netresearchgate.netresearchgate.net For a derivative of 2,5-dimethylbenzenesulfonic acid to exhibit significant NLO properties, it would likely need to be functionalized to create a donor-π-acceptor (D-π-A) structure. The sulfonate group can act as an electron-withdrawing group.
The investigation of NLO properties would involve:
Synthesis of target molecules where the 2,5-dimethylbenzenesulfonate moiety is coupled with an electron-donating group through a π-bridge.
Theoretical Calculations (DFT): To compute the dipole moment, polarizability, and first-order hyperpolarizability (β). An inverse relationship between the HOMO-LUMO energy gap and the hyperpolarizability is often observed. researchgate.netresearchgate.net
Experimental Validation: Using techniques like the Z-scan method to determine the two-photon absorption cross-sections or Kurtz-Perry powder technique for second-harmonic generation (SHG) efficiency. chemrxiv.org
Metal-organic frameworks incorporating sulfonate ligands are also candidates for NLO materials. utwente.nl The arrangement of the ligands within the crystalline framework can lead to bulk NLO effects like SHG if the crystal structure is non-centrosymmetric.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Di-n-butyltin(IV) oxide |
| Silver(I) nitrate |
| Silver(I) carbonate |
| Triphenylbismuth |
Chemical Reactivity and Reaction Pathway Elucidation
Hydrolysis and Solvolysis Reaction Mechanisms of 2,5-Dimethylbenzenesulfonic Acid Derivatives
The hydrolysis and solvolysis of arenesulfonic acid derivatives, particularly sulfonyl chlorides, have been extensively studied to elucidate their reaction mechanisms. These reactions involve the cleavage of the sulfur-leaving group bond (e.g., S-Cl) and the formation of a new bond with a solvent molecule (e.g., S-O).
The solvolysis of arenesulfonyl chlorides, such as 2,5-dimethylbenzenesulfonyl chloride, is generally accepted to proceed through a concerted, bimolecular nucleophilic substitution (SN2) mechanism. beilstein-journals.orgnih.gov This pathway involves a single transition state where the nucleophile (a solvent molecule like water or alcohol) attacks the electrophilic sulfur atom from the backside relative to the leaving group (chloride ion). masterorganicchemistry.com As the nucleophile-sulfur bond forms, the sulfur-chloride bond simultaneously breaks. libretexts.org
The reaction can be represented as: ArSO₂Cl + Nu-H → [Nu--SO₂(Ar)--Cl]‡ → ArSO₂-Nu + H⁺ + Cl⁻ (where Nu-H is the nucleophilic solvent)
The transition state is characterized by a trigonal bipyramidal geometry around the sulfur atom. masterorganicchemistry.com Studies on variously substituted arenesulfonyl chlorides indicate that the reaction is sensitive to the electronic properties of the substituents on the aromatic ring. beilstein-journals.org For 2,5-dimethylbenzenesulfonyl chloride, the two methyl groups are electron-donating, which might be expected to slightly decrease the electrophilicity of the sulfonyl sulfur compared to unsubstituted benzenesulfonyl chloride. However, research has shown a "positive" ortho-effect, where ortho-alkyl groups can actually increase the rate of solvolysis. researcher.life This acceleration is thought to arise from steric factors; the ortho-methyl group restricts rotation around the C-S bond, which may facilitate the optimal geometry for the nucleophilic attack. researcher.life
The solvent plays a crucial role in the solvolysis of sulfonyl chlorides, acting as both the reaction medium and the nucleophile. The rates of these reactions are highly dependent on the solvent's properties. The extended Grunwald-Winstein equation is a tool used to analyze and quantify these effects beilstein-journals.orgnih.gov:
log(k/k₀) = lN + mY
Here, k and k₀ are the solvolysis rate constants in a given solvent and a reference solvent (80% ethanol/20% water), respectively. N represents the solvent nucleophilicity, and Y represents the solvent ionizing power. The parameters l and m are sensitivities to these solvent properties.
For SN2 reactions of arenesulfonyl chlorides, the sensitivity to solvent nucleophilicity (l) is typically high, while the sensitivity to solvent ionizing power (m) is moderate. nih.govresearchgate.net This indicates that the direct participation of the solvent as a nucleophile in the rate-determining step is significant. researchgate.net Changes in the solvent can therefore dramatically alter the reaction rate. For instance, moving to more nucleophilic solvents (like water) or more highly ionizing, non-nucleophilic solvents (like fluoroalcohols) can provide insight into the transition state structure. beilstein-journals.orgnih.gov Kinetic solvent isotope effect (KSIE) studies, comparing reaction rates in H₂O versus D₂O, further support a mechanism involving significant bond-making with the solvent in the transition state. beilstein-journals.orgnih.gov
Table 1: Conceptual Influence of Solvent Properties on Solvolysis Rate of 2,5-Dimethylbenzenesulfonyl Chloride
| Solvent Type | Nucleophilicity (N) | Ionizing Power (Y) | Expected Relative Rate | Primary Role of Solvent |
| Ethanol | Moderate | Low | Moderate | Nucleophile |
| Water | High | High | Fast | Nucleophile & Stabilizer |
| Trifluoroethanol (TFE) | Low | Very High | Slow | Transition State Stabilizer |
This table is illustrative and based on general principles of arenesulfonyl chloride solvolysis.
Oxidation and Reduction Chemistry of 2,5-Dimethylbenzenesulfonic Acid Dihydrate
The sulfur atom in a sulfonic acid is in its highest oxidation state (+6), making the functional group highly resistant to further oxidation under typical chemical conditions. thieme-connect.de The stability of the arenesulfonic acid moiety means that oxidative reactions are more likely to affect the aromatic ring or its alkyl substituents, but this generally requires harsh conditions.
Conversely, the sulfonic acid group can undergo reduction.
Reduction to Thiol : Arenesulfonic acids can be reduced to their corresponding thiols (arenethiols). One established method involves heating the sulfonic acid under carbon monoxide pressure in the presence of a rhodium carbonyl catalyst, such as Rh₆(CO)₁₆. google.com Another effective method utilizes a triphenylphosphine (B44618) and iodine system in a refluxing non-polar solvent like benzene (B151609) to achieve a near-quantitative conversion to the thiol. oup.com
Desulfonation : This reaction involves the cleavage of the carbon-sulfur bond, removing the sulfonic acid group and regenerating the parent aromatic compound, p-xylene (B151628). Desulfonation is essentially the reverse of sulfonation. wikipedia.orgwikipedia.org It is typically achieved by heating the arenesulfonic acid in dilute aqueous acid (e.g., sulfuric or hydrochloric acid) or with superheated steam. numberanalytics.comlibretexts.orgresearchgate.net The reaction is an electrophilic aromatic substitution where a proton acts as the electrophile, displacing the SO₃H⁺ group. The equilibrium is driven towards the desulfonated product by removing the sulfur trioxide as it forms (by reaction with water) or by removing the more volatile aromatic hydrocarbon. youtube.com
Derivatization Reactions and Functional Group Transformations of the Sulfonic Acid Moiety
The sulfonic acid group itself has limited synthetic utility for forming new derivatives directly due to the poor leaving group ability of the hydroxide (B78521) (-OH) group. Therefore, functional group transformations almost invariably proceed via activation of the sulfonic acid, most commonly by converting it to the highly reactive sulfonyl chloride. thieme-connect.de
Formation of 2,5-Dimethylbenzenesulfonyl Chloride : The sulfonic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), to replace the hydroxyl group with a chlorine atom. This sulfonyl chloride is a key intermediate for further derivatization. thieme-connect.de
Formation of Sulfonate Esters : 2,5-Dimethylbenzenesulfonyl chloride readily reacts with alcohols or phenols in the presence of a base (like pyridine) to form sulfonate esters. google.com The base neutralizes the HCl produced during the reaction. These esters are used as protecting groups and in mechanistic studies. nih.gov
Formation of Sulfonamides : The reaction of 2,5-Dimethylbenzenesulfonyl chloride with primary or secondary amines yields the corresponding sulfonamides. nih.gov This is a robust and widely used reaction in the synthesis of pharmaceuticals, as the sulfonamide functional group is a common feature in many bioactive molecules. myskinrecipes.com
Table 2: Summary of Derivatization Reactions for 2,5-Dimethylbenzenesulfonic Acid
| Starting Material | Reagent(s) | Product Class | Product Name Example |
| 2,5-Dimethylbenzenesulfonic Acid | Thionyl Chloride (SOCl₂) | Sulfonyl Chloride | 2,5-Dimethylbenzenesulfonyl Chloride |
| 2,5-Dimethylbenzenesulfonyl Chloride | Methanol (CH₃OH), Pyridine | Sulfonate Ester | Methyl 2,5-dimethylbenzenesulfonate (B280636) |
| 2,5-Dimethylbenzenesulfonyl Chloride | Ammonia (NH₃) | Sulfonamide (primary) | 2,5-Dimethylbenzenesulfonamide |
| 2,5-Dimethylbenzenesulfonyl Chloride | Diethylamine ((CH₃CH₂)₂NH) | Sulfonamide (tertiary) | N,N-Diethyl-2,5-dimethylbenzenesulfonamide |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Molecular and Electronic Structures
Quantum chemical calculations are instrumental in determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For 2,5-dimethylbenzenesulfonic acid dihydrate, these calculations focus on the geometry of the sulfonic acid, the orientation of the methyl groups on the benzene (B151609) ring, and the crucial role of the two water molecules in stabilizing the structure through hydrogen bonding.
Density Functional Theory (DFT) is a commonly employed method for these calculations, often utilizing basis sets such as 6-31+G(d,p) to provide a balance between accuracy and computational cost. Studies on analogous compounds, such as p-toluenesulfonic acid monohydrate, have shown that the hydrated form is often an ionic pair, consisting of a hydronium ion (H₃O⁺) and the sulfonate anion (R-SO₃⁻). researchgate.net It is highly probable that a similar situation occurs in this compound, where the acidic proton from the sulfonic acid group is transferred to one or both water molecules.
Calculated Molecular Properties: Computational models can predict various molecular properties. The table below illustrates typical data obtained from such calculations for a molecule like 2,5-dimethylbenzenesulfonic acid.
| Property | Predicted Value | Method/Basis Set |
| Dipole Moment | 8.5 D | B3LYP/6-311++G(d,p) |
| HOMO Energy | -7.2 eV | B3LYP/6-311++G(d,p) |
| LUMO Energy | -1.5 eV | B3LYP/6-311++G(d,p) |
| HOMO-LUMO Gap | 5.7 eV | B3LYP/6-311++G(d,p) |
Note: The values in this table are illustrative and based on typical results for similar aromatic sulfonic acids.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important electronic structure descriptors. The HOMO is typically localized on the electron-rich aromatic ring, while the LUMO is often associated with the sulfonate group and the π-system of the ring. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical reactivity and electronic stability.
Reaction Mechanism Simulations and Transition State Analysis using Density Functional Theory
Density Functional Theory (DFT) is also a key tool for investigating reaction mechanisms. For 2,5-dimethylbenzenesulfonic acid, a relevant reaction to study is its formation via the sulfonation of p-xylene (B151628). This is an example of an electrophilic aromatic substitution reaction. libretexts.org
The generally accepted mechanism involves the following steps:
Formation of the electrophile, which is typically sulfur trioxide (SO₃) or its protonated form, HSO₃⁺. masterorganicchemistry.com
Attack of the π-electrons of the p-xylene ring on the electrophile to form a carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.com
Deprotonation of the sigma complex to restore the aromaticity of the ring, yielding the sulfonic acid product. masterorganicchemistry.com
DFT calculations can be used to model the energy profile of this reaction pathway. By calculating the energies of the reactants, intermediates, transition states, and products, a reaction coordinate diagram can be constructed. The transition state is the highest energy point along the reaction pathway, and its structure provides insight into the bond-forming and bond-breaking processes.
Illustrative Energy Profile for Sulfonation:
| Species | Relative Energy (kcal/mol) |
| Reactants (p-xylene + SO₃) | 0 |
| Transition State 1 (Formation of sigma complex) | +15 to +25 |
| Sigma Complex (Arenium ion) | +5 to +10 |
| Transition State 2 (Deprotonation) | +7 to +12 |
| Product (2,5-dimethylbenzenesulfonic acid) | -10 to -20 |
Note: These energy values are hypothetical and serve to illustrate a typical energy profile for an electrophilic aromatic substitution reaction.
These simulations can also explain the regioselectivity of the reaction. In the case of p-xylene, the two methyl groups are activating and direct incoming electrophiles to the ortho positions. Since both ortho positions to one methyl group are also ortho or para to the other, the substitution occurs at one of the available positions on the ring, leading to the 2,5-dimethylbenzenesulfonic acid product.
Prediction and Validation of Spectroscopic Properties through Computational Methods
Computational methods are widely used to predict and help interpret spectroscopic data, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra.
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating the NMR chemical shifts of ¹H and ¹³C nuclei. rsc.orgrsc.org By calculating the isotropic shielding values for each nucleus in the optimized molecular structure, the chemical shifts can be predicted. These predicted shifts can then be compared with experimental data to confirm the structure of the molecule. For this compound, calculations would need to account for the presence of the water molecules and the likely formation of a hydronium-sulfonate ion pair, as this significantly affects the electronic environment of the nearby nuclei.
Vibrational Spectroscopy: Theoretical calculations of vibrational frequencies can aid in the assignment of bands in experimental IR and Raman spectra. nih.gov By performing a frequency calculation on the optimized geometry of the molecule, the vibrational modes and their corresponding frequencies can be determined. These calculations can help to distinguish between different vibrational modes, such as the symmetric and asymmetric stretches of the SO₃ group, the various C-H bending modes of the aromatic ring, and the vibrations associated with the water molecules and hydronium ions. researchgate.net
Predicted Vibrational Frequencies for Key Functional Groups:
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| SO₃⁻ | Asymmetric Stretch | 1150 - 1250 |
| SO₃⁻ | Symmetric Stretch | 1030 - 1080 |
| Aromatic C=C | Ring Stretch | 1450 - 1600 |
| C-H (aromatic) | Stretch | 3000 - 3100 |
| H₃O⁺ | O-H Stretch | 2800 - 3300 (broad) |
Note: These are typical ranges for the specified vibrational modes and are not exact calculated values for this compound.
The comparison between calculated and experimental spectra can provide a high degree of confidence in the structural assignment and can reveal subtle details about intermolecular interactions, such as hydrogen bonding.
Analytical Method Development and Characterization Techniques
Advanced Spectroscopic Characterization for 2,5-Dimethylbenzenesulfonic Acid Dihydrate and Derivatives
Spectroscopic methods provide detailed information about the molecular structure, functional groups, and molecular weight of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of a molecule. Both ¹H NMR and ¹³C NMR are utilized to map the carbon-hydrogen framework of 2,5-dimethylbenzenesulfonic acid.
In ¹H NMR, the protons on the aromatic ring and the methyl groups produce distinct signals. The aromatic protons, due to their specific substitution pattern on the benzene (B151609) ring, exhibit characteristic chemical shifts and coupling patterns. The two methyl groups, being in different chemical environments, can also be distinguished.
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in the aromatic ring and the methyl groups gives a separate signal, confirming the substitution pattern. nih.gov The chemical shifts are indicative of the electronic environment of each carbon atom.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2,5-Dimethylbenzenesulfonic Acid
| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| Aromatic CH (Position 3) | ~7.1-7.2 | ~126-128 |
| Aromatic CH (Position 4) | ~7.1-7.2 | ~128-130 |
| Aromatic CH (Position 6) | ~7.7-7.8 | ~131-133 |
| Methyl C (Position 2) | ~2.3 | ~19-21 |
| Methyl C (Position 5) | ~2.6 | ~20-22 |
| Quaternary Aromatic C (Position 1) | - | ~142-144 |
| Quaternary Aromatic C (Position 2) | - | ~136-138 |
| Quaternary Aromatic C (Position 5) | - | ~135-137 |
Note: Values are approximate and can vary based on the solvent and experimental conditions.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands corresponding to its key structural features.
The presence of water of hydration is confirmed by a very broad and strong absorption band in the 3200-3600 cm⁻¹ region, which is characteristic of O-H stretching vibrations in water molecules involved in hydrogen bonding. The sulfonic acid group (-SO₃H) gives rise to strong, characteristic stretching vibrations for the S=O and S-O bonds. Aromatic C-H and aliphatic C-H stretching vibrations from the benzene ring and methyl groups, respectively, are also clearly visible. libretexts.orgpressbooks.publibretexts.org
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H (Water of Hydration) | Stretching | 3200 - 3600 | Strong, Broad |
| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |
| C-H (Aliphatic -CH₃) | Stretching | 2850 - 2960 | Medium |
| C=C (Aromatic Ring) | Stretching | 1450 - 1600 | Medium to Weak |
| S=O (Sulfonic Acid) | Asymmetric Stretching | 1150 - 1250 | Strong |
| S=O (Sulfonic Acid) | Symmetric Stretching | 1030 - 1080 | Strong |
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns. chemguide.co.uk
For 2,5-dimethylbenzenesulfonic acid (anhydrous molecular formula C₈H₁₀O₃S, molecular weight 186.23 g/mol ), high-resolution mass spectrometry can confirm the exact molecular weight. nih.govchemspider.com In techniques like electrospray ionization (ESI), the molecule is often observed as a deprotonated species [M-H]⁻ at an m/z of approximately 185.0278. nih.gov
The fragmentation pattern provides further structural confirmation. Common fragmentation pathways involve the loss of the sulfonic acid group or parts of it. The base peak in the mass spectrum is often related to a stable fragment. For instance, a prominent peak at m/z 104 can be observed, corresponding to the dimethylbenzene fragment. nih.gov
Table 3: Key Mass Spectrometry Data for 2,5-Dimethylbenzenesulfonic Acid
| Ion/Fragment | Formula | Calculated m/z | Significance |
|---|---|---|---|
| [M-H]⁻ | C₈H₉O₃S⁻ | 185.0278 | Deprotonated Molecular Ion |
| [M]⁺ | C₈H₁₀O₃S⁺ | 186.0351 | Molecular Ion |
| [C₈H₈]⁺ | C₈H₈⁺ | 104.0626 | Dimethylbenzene fragment |
X-Ray Diffraction Techniques for Solid-State Structure Determination
X-ray diffraction techniques are indispensable for the analysis of solid-state materials, providing definitive information about the crystal structure, phase, and degree of crystallinity.
While a specific single crystal structure for this compound is not detailed in readily available literature, analysis of related compounds like benzenesulfonic acid reveals key structural features that would be expected. researchgate.netscispace.comwikipedia.org Such an analysis would precisely define the geometry of the sulfonic acid group, the planarity of the benzene ring, and the positions of the two methyl groups. Crucially, it would also identify the locations of the two water molecules per formula unit, detailing their hydrogen bonding interactions with the sulfonic acid group and neighboring molecules, which are critical to stabilizing the dihydrate crystal structure.
Table 4: Expected Structural Parameters from Single Crystal X-Ray Analysis
| Parameter | Description | Expected Value Range (based on related structures) |
|---|---|---|
| S=O Bond Length | Double bond between sulfur and oxygen | 1.42 - 1.45 Å |
| S-O(H) Bond Length | Single bond between sulfur and hydroxyl oxygen | 1.54 - 1.57 Å |
| S-C Bond Length | Bond between sulfur and aromatic carbon | 1.75 - 1.77 Å |
| O-S-O Bond Angle | Angle within the sulfonyl group | ~112 - 115° |
| C-S-O Bond Angle | Angle between carbon, sulfur, and oxygen | ~103 - 106° |
X-ray Powder Diffraction (XRPD) is a rapid and powerful technique used to identify crystalline phases. malvernpanalytical.com Instead of a single crystal, a finely powdered sample is used, which contains thousands of randomly oriented crystallites. The resulting diffraction pattern is a unique "fingerprint" for a specific crystalline solid. improvedpharma.com
XRPD is crucial for characterizing this compound by:
Confirming its crystalline nature: A crystalline material produces a pattern of sharp peaks, whereas an amorphous solid yields a broad, diffuse halo. improvedpharma.comxray.cz
Phase Identification: The obtained pattern can be compared against databases to confirm the identity of the material.
Distinguishing between hydrated and anhydrous forms: The dihydrate form will have a distinct XRPD pattern compared to the anhydrous form or other potential solvates due to differences in their crystal lattices. researchgate.netunibo.it This is critical for quality control and stability studies.
The XRPD pattern is plotted as intensity versus the diffraction angle, 2θ (degrees). Each peak corresponds to a specific lattice plane according to Bragg's Law.
Table 5: Illustrative X-Ray Powder Diffraction Data Representation
| Position [°2θ] | d-spacing [Å] | Relative Intensity [%] |
|---|---|---|
| Peak 1 | d₁ | I₁ |
| Peak 2 | d₂ | I₂ |
| Peak 3 | d₃ | I₃ |
| Peak 4 | d₄ | I₄ |
| ... | ... | ... |
Note: This table is a representation of how XRPD data is presented. The actual peak positions and intensities are specific to the crystal structure of this compound.
Chromatographic and Separation Methodologies for Purity Assessment and Isolation
The accurate characterization, quantification, and isolation of this compound rely on advanced analytical techniques. Chromatographic and separation methodologies are fundamental in assessing the purity of the compound and in isolating it from complex mixtures, such as reaction media or environmental samples. These techniques separate components based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantitative analysis and purity assessment of 2,5-dimethylbenzenesulfonic acid. Given the compound's hydrophilic and strong acidic nature, traditional reversed-phase (RP) columns can sometimes yield poor retention and peak shape. helixchrom.com To overcome these challenges, specialized HPLC methods, including mixed-mode chromatography, have been developed.
Reverse-phase HPLC is a commonly employed method for the analysis of 2,5-dimethylbenzenesulfonic acid. sielc.com In this technique, a nonpolar stationary phase is used with a polar mobile phase. For instance, a Newcrom C18 column can be utilized with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid to ensure sharp peaks and reliable quantification. sielc.com For applications requiring mass spectrometry (MS) compatibility, volatile acids such as formic acid are substituted for phosphoric acid. sielc.commdpi.com
Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, offers robust separation for benzenesulfonic acids. helixchrom.com By utilizing a column with both hydrophobic and anion-exchange properties, retention can be controlled by adjusting the mobile phase's organic solvent content, pH, and ion concentration. helixchrom.com This approach provides excellent retention control and peak shape, making it highly effective and reproducible. helixchrom.com
Detection is typically achieved using ultraviolet (UV) detectors, often set at wavelengths around 220 nm, or mass spectrometry for enhanced sensitivity and selectivity. waters.com Ultra-Performance Liquid Chromatography (UPLC), which uses columns with smaller particle sizes (sub-2-μm), can significantly reduce analysis times from over 20 minutes to as little as 5 minutes while maintaining high resolution. waters.com
The following table summarizes typical HPLC conditions for the analysis of benzenesulfonic acid derivatives.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column Type | Newcrom C18 (Reverse Phase) sielc.com | Amaze TR (Mixed-Mode) helixchrom.com | ACQUITY UPLC (UPLC) waters.com |
| Mobile Phase | Acetonitrile, Water, Phosphoric Acid sielc.com | Acetonitrile, Water, Buffer (pH controlled) helixchrom.com | Acetonitrile, Water, Formic Acid mdpi.com |
| Detection | UV/MS sielc.com | UV/MS/ELSD helixchrom.com | PDA (UV) and Mass Spectrometry (MS) waters.com |
| Notes | Formic acid can be used for MS compatibility. sielc.com | Retention controlled by pH and ion concentration. helixchrom.com | Provides high resolution and high-throughput analysis. waters.com |
Effect-Directed Analysis and Nontarget Screening in Environmental Samples
Identifying potentially harmful substances in complex environmental matrices like water, soil, or biota presents a significant analytical challenge. Effect-Directed Analysis (EDA) and Nontarget Screening (NTS) are powerful strategies used to detect and identify bioactive or unknown compounds, including potential contaminants like 2,5-dimethylbenzenesulfonic acid.
Effect-Directed Analysis is a strategy that integrates chemical and biological methods to identify the specific compounds responsible for toxic effects in environmental samples. nih.govbver.co.kr The core principle of EDA involves a multi-step process:
Bioassay-Directed Fractionation: If the sample shows significant activity, it is separated into multiple fractions using techniques like liquid chromatography. Each fraction is then tested again with the bioassay to pinpoint which fractions contain the active compounds. nih.govresearchgate.net
Chemical Identification: The bioactive fractions, now simplified from the original complex mixture, are subjected to intensive chemical analysis, often using high-resolution mass spectrometry (HRMS), to identify the structures of the causative agents. bver.co.krbver.co.kr
Nontarget Screening complements EDA by aiming to comprehensively identify as many chemical compounds as possible in a sample, rather than focusing on a predefined list of target analytes. ku.dknih.gov This is particularly valuable for discovering emerging contaminants or transformation products that are not routinely monitored. mst.dk The typical NTS workflow involves:
Sample Analysis: Using advanced instrumentation, primarily liquid or gas chromatography coupled with HRMS (e.g., Time-of-Flight or Orbitrap systems). researchgate.netelsevierpure.com These instruments generate vast amounts of data, including accurate masses and fragmentation patterns for compounds detected in the sample.
Data Processing: Sophisticated software is used to process the raw data, detect chemical features (peaks), and propose potential molecular formulas. researchgate.net
Compound Identification: The generated data is matched against extensive chemical databases and spectral libraries to tentatively identify compounds. Confirmation is typically achieved by comparing the results with a pure analytical standard. bver.co.kr
The combination of EDA and NTS provides a robust framework for identifying previously unmonitored toxic substances in the environment. bver.co.kr While target analyses account for only a small fraction of observed biological effects, these advanced screening methods enable a more holistic understanding of environmental contamination. bver.co.kr If an industrial byproduct like 2,5-dimethylbenzenesulfonic acid were present in an environmental sample and contributed to its toxicity, the EDA-NTS approach would be a key methodology for its discovery and identification.
Synthesis and Study of Advanced Derivatives and Analogs
Organometallic Complexes and Coordination Compounds Featuring 2,5-Dimethylbenzenesulfonic Acid as a Ligand
While specific, structurally characterized organometallic complexes featuring the 2,5-dimethylbenzenesulfonate (B280636) anion as a direct, covalently bound ligand are not extensively documented in readily available literature, its potential to act as a ligand can be inferred from the principles of coordination chemistry. The sulfonate group (-SO₃⁻) is a versatile coordinating moiety capable of binding to metal centers in several ways.
The 2,5-dimethylbenzenesulfonate anion, a type of xylenesulfonate, can theoretically act as:
A Monodentate Ligand: One of the oxygen atoms of the sulfonate group donates a lone pair of electrons to form a coordinate bond with a metal center.
A Bidentate Chelating Ligand: Two oxygen atoms from the same sulfonate group bond to a single metal center, forming a small, strained four-membered ring.
A Bidentate Bridging Ligand: Two oxygen atoms from the same sulfonate group bond to two different metal centers, linking them together in a polymeric or polynuclear structure.
The presence of the bulky 2,5-dimethylphenyl group introduces significant steric hindrance around the sulfonate head. This steric bulk would likely influence the formation and stability of coordination complexes. It might favor the formation of complexes with lower coordination numbers or hinder the adoption of certain geometries. In many cases, anions like xylenesulfonate exist as counter-ions to cationic metal complexes, balancing the charge without directly participating in coordination to the metal center. For example, sodium xylenesulfonate is widely known, where the sodium ion is associated ionically with the sulfonate anion. atamanchemicals.comnih.gov The study of organometallic ruthenium complexes, for instance, often involves other types of ligands like thiosemicarbazones, with counter-ions providing charge balance rather than acting as primary ligands. nih.gov
Modified Benzenesulfonate (B1194179) Structures and Their Structure-Reactivity Relationships
The modification of the benzenesulfonate structure is a key strategy in medicinal chemistry to develop new therapeutic agents. By introducing various substituents, researchers can fine-tune the molecule's properties to achieve desired biological activity. The relationship between these structural changes and the resulting reactivity or biological effect is known as the structure-activity relationship (SAR).
A notable example involves a chemotype bearing a substituted sulfamoyl benzamidothiazole structure, where a 2,5-dimethylphenyl substituent was identified as a key component for activity in enhancing NF-κB activation. nih.gov In this series of compounds, systematic modifications were made to explore the SAR. For instance, replacing the methyl groups on the phenyl ring with bromo substituents was explored to test functional group compatibility and provide a handle for further reactions. nih.gov The study found that both des-methyl analogs were inactive, highlighting the importance of the bis-substituted phenyl ring for biological activity. nih.gov
In another extensive study, a series of phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates were synthesized and evaluated as tubulin inhibitors. nih.gov This research established quantitative SAR through CoMFA and CoMSIA analyses, providing insights into how different substituents on the benzenesulfonate ring impact antiproliferative activity. nih.gov
The reactivity of the core structure can also be modified. The conversion of 2,5-dimethylbenzenesulfonic acid to its more reactive derivative, 2,5-dimethylbenzenesulfonyl chloride, is a common first step in synthesis. Further modifications, such as the introduction of bromine atoms to create 2,5-dibromobenzenesulfonyl chloride, increase the electrophilicity of the sulfonyl chloride group and allow for participation in a wider range of reactions, including palladium-catalyzed couplings.
| Base Structure/Series | Modification | Impact on Activity/Reactivity | Reference |
|---|---|---|---|
| Sulfamoyl benzamidothiazole | Presence of 2,5-dimethylphenyl group | Essential for NF-κB activation enhancement | nih.gov |
| Sulfamoyl benzamidothiazole | Removal of one or both methyl groups (des-methyl) | Resulted in inactive compounds | nih.gov |
| Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates | Various substitutions on the phenyl ring | Modulated antiproliferative activity (nanomolar range) and binding to tubulin | nih.gov |
| 2,5-Dimethylbenzenesulfonyl scaffold | Conversion of -SO₃H to -SO₂Cl | Increases electrophilicity, enabling reactions with nucleophiles (amines, alcohols) | |
| Benzenesulfonyl chloride scaffold | Addition of two bromine atoms (2,5-dibromo derivative) | Further enhances electrophilicity and allows for participation in coupling reactions |
Applications of 2,5-Dimethylbenzenesulfonic Acid Derivatives in Specialized Organic Synthesis (e.g., pharmaceuticals, agrochemicals, dyes)
Derivatives of 2,5-dimethylbenzenesulfonic acid serve as crucial intermediates and building blocks in the synthesis of a variety of specialized organic molecules.
Pharmaceuticals: The sulfonyl chloride derivative, 2,5-dimethylbenzenesulfonyl chloride, is a key intermediate in the synthesis of pharmaceuticals. It is particularly useful for creating sulfonamides, a class of drugs with antibacterial properties, by reacting it with various amines. Research has also shown that derivatives synthesized from this compound can exhibit anti-inflammatory properties. Furthermore, complex structures built upon a 2,5-dimethylphenyl-substituted scaffold have been investigated for their potential to modulate biological pathways, such as NF-κB signaling, which is relevant to inflammation and immunity. nih.gov
Dyes: Aromatic sulfonic acids are fundamental precursors in the synthesis of azo dyes, which constitute about half of the dyes used in industry. cuhk.edu.hk The general synthesis involves a two-step process:
Diazotization: An aromatic amine is treated with a source of nitrous acid (typically sodium nitrite (B80452) and a strong acid) at low temperatures (0–5 °C) to form a diazonium salt.
Azo Coupling: The diazonium salt, which acts as an electrophile, is then reacted with an electron-rich coupling component, such as a phenol (B47542) or an aniline (B41778) derivative, to form the characteristic -N=N- azo bond that defines the chromophore. cuhk.edu.hkunb.ca
While specific examples starting directly from an amino derivative of 2,5-dimethylbenzenesulfonic acid are not detailed in the provided search results, the established synthetic route is broadly applicable. For example, a hypothetical synthesis could involve the diazotization of 3-amino-2,5-dimethylbenzenesulfonic acid followed by coupling with a compound like 2-naphthol (B1666908) to produce a brightly colored azo dye. The sulfonic acid group enhances the water solubility of the final dye.
Other Organic Synthesis: Beyond specific end-products, derivatives of 2,5-dimethylbenzenesulfonic acid are used as versatile reagents. The sulfonyl chloride can be used to introduce a sulfonyl protecting group for amines and alcohols during complex, multi-step syntheses. The parent acid itself can be converted into other useful compounds; for example, a patented method describes the synthesis of 2,5-dimethylphenol (B165462) from 2,5-dimethylbenzenesulfonic acid using supercritical water. google.com
| Application Area | Derivative/Precursor | Role in Synthesis | Example Product Class |
|---|---|---|---|
| Pharmaceuticals | 2,5-Dimethylbenzenesulfonyl chloride | Intermediate for forming sulfonamide bonds | Sulfonamide antibiotics, anti-inflammatory agents |
| Pharmaceuticals | Substituted sulfamoyl benzamidothiazoles | Scaffold for SAR studies | NF-κB activation modulators |
| Dyes | Amino-derivatives of 2,5-dimethylbenzenesulfonic acid | Starting material for diazotization reaction | Azo Dyes |
| General Organic Synthesis | 2,5-Dimethylbenzenesulfonyl chloride | Reagent for introducing a protecting group | Protected amines and alcohols |
| General Organic Synthesis | 2,5-Dimethylbenzenesulfonic acid | Starting material for hydroxylation | 2,5-Dimethylphenol |
Q & A
Basic Questions
Q. What are the critical physicochemical properties of 2,5-dimethylbenzenesulfonic acid dihydrate for experimental design?
- Answer: Key properties include:
- Molecular formula : C₈H₁₄O₅S, molecular weight 222.26 .
- Melting point : Reported as 86°C (some sources note 82–86°C due to hydration variability) .
- Solubility : Highly water-soluble; precipitates in ethanol/acid mixtures .
- Hydration state : Dihydrate form impacts stability; dehydration occurs above 100°C .
Q. Which spectroscopic techniques are recommended for characterizing this compound?
- Answer:
- ¹H NMR : Peaks at δ 8.34 (s, 1H), 7.99 (dd, 1H), 7.69 (d, 1H) in dmso-d₆ .
- IR spectroscopy : Key bands at 1710 cm⁻¹ (sulfonic acid S=O stretch), 1208 cm⁻¹ (C-S bond) .
- Mass spectrometry (MS-ESI) : Dominant ion at m/z 245 [HSO₃-bdc]⁺ for functionalized derivatives .
Q. How should researchers handle and store this compound to ensure stability?
- Answer: Store in sealed containers at room temperature in a dry environment. Avoid prolonged exposure to humidity to prevent deliquescence or unintended dehydration . Pre-dry samples at 100°C if anhydrous forms are required for reactions .
Advanced Research Questions
Q. How can synthetic protocols leverage this compound as a precursor for sulfonic acid-functionalized materials?
- Answer:
- MOF Synthesis : React dehydrated acid with KMnO₄ under reflux to generate sulfonated ligands. Post-reaction, precipitate the product using HCl and ethanol .
- Catalysis : Use as a Brønsted acid catalyst in esterification; monitor activity via titration or in situ FTIR .
- Challenge : Residual MnO₂ filtration post-oxidation requires careful solvent selection (e.g., water/ethanol mixtures) .
Q. What methodologies resolve discrepancies in reported melting points (82–86°C) for this compound?
- Answer:
- Purity Analysis : Perform HPLC or elemental analysis to rule out impurities .
- Hydration State : Use TGA to quantify water content; DSC to distinguish melting points of hydrated vs. anhydrous forms .
- Interlab Validation : Compare capillary melting point data with controlled heating rates .
Q. How does the dihydrate form influence reactivity compared to the anhydrous acid?
- Answer:
- Proton Availability : The dihydrate may reduce acidity due to hydrogen bonding with water. Dehydrate at 100°C pre-reaction for enhanced catalytic activity .
- Solubility : Hydration improves aqueous solubility but may limit organic-phase reactivity. Use polar aprotic solvents (e.g., DMSO) for anhydrous conditions .
Q. What advanced purification strategies are effective for isolating 2,5-dimethylbenzenesulfonic acid derivatives?
- Answer:
- Crystallization : Acidify filtrates with HCl to precipitate sulfonic acid derivatives, then recrystallize from ethanol/water .
- Chromatography : Use ion-exchange resins to separate sulfonate salts from byproducts .
- Crystalline Form Control : For salts like potassium 2,5-dihydroxybenzenesulfonate, optimize solvent mixtures (ethyl acetate/heptane) to isolate specific polymorphs .
Methodological Resources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
